
Noralfentanil
概要
説明
Noralfentanil (CAS 61086-18-8) is a primary metabolite of alfentanil, a short-acting synthetic opioid used in surgical anesthesia. Its chemical structure (C₁₆H₂₄N₂O₂) includes a methoxymethyl substitution on the piperidine ring, distinguishing it from other fentanyl analogs . This compound is formed via CYP3A4-mediated N-dealkylation of alfentanil, a metabolic pathway shared with other opioids like fentanyl and carfentanil . Pharmacologically, its activity is debated: some sources describe it as a weak mu-opioid agonist with approximately 25% of fentanyl’s potency , while others classify it as inactive . This discrepancy may stem from differences in assay sensitivity or metabolite concentration thresholds in vivo.
準備方法
Synthetic Pathways to Noralfentanil
This compound’s synthesis typically involves N-dealkylation of alfentanil or strategic modifications during precursor assembly. The structural distinction lies in the absence of the N-ethyl group on the tetrazole side chain, necessitating precise deprotection or alternative functionalization.
N-Dealkylation of Alfentanil
Alfentanil’s structure features a tertiary amine at the piperidine nitrogen, substituted with a 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl group . Removing this ethyl group via N-dealkylation yields this compound.
Photoredox Catalytic Dealkylation
A groundbreaking method employs photoredox catalysis with iridium complexes (e.g., [Ir(dF(CF3)ppy)2(dtbpy)]PF6) and nitromethane (CH3NO2) under blue LED light . This approach achieves 94% yield in acetonitrile, surpassing traditional harsh reagents. Key advantages include:
-
Functional group tolerance : Preserves sensitive moieties like esters and amides .
-
Scalability : Demonstrated for substrates up to 0.27 mmol with 1 mol% catalyst loading .
Reaction optimization (Table 1) highlights the critical role of CH3NO2, which enhances radical trapping and prevents side reactions .
Table 1: Optimization of Photoredox N-Dealkylation
Condition Variation | Yield (%) |
---|---|
4 mol% [Ir], 1 equiv CH3NO2, MeCN | 94 |
1 mol% [Ir], 1 equiv CH3NO2, MeCN | 93 |
0.5 equiv CH3NO2 | 49 |
Electrochemical Demethylation
Inspired by Noroxymorphone synthesis , anodic oxidation in hydrobromic acid (HBr) offers a solvent-free alternative. This method cleaves N–C bonds via intramolecular cyclization, though yields for this compound remain underexplored. Preliminary data from analogous systems suggest ~60% efficiency in flow electrolysis setups .
Direct Synthesis from Piperidine Intermediates
Bypassing alfentanil altogether, this compound can be assembled from advanced intermediates identified in fentanyl analog patents .
Intermediate 4-(Phenylamino)-4-(Methoxymethyl)piperidine
The patent US7208604B2 details 4-(phenylamino)-4-(methoxymethyl)piperidine (Compound 7) , a pivotal precursor. Alkylation with a non-ethylated tetrazole side chain followed by acylation avoids the need for dealkylation (Scheme 1):
-
Etherification : NaH-mediated methylation of 4-(hydroxymethyl)-4-anilino-N-benzylpiperidine .
-
Side Chain Attachment : Reaction with 1-(2-bromoethyl)-1,4-dihydro-5H-tetrazol-5-one (unsubstituted at N4) .
-
Acylation : Propionyl chloride in chloroform yields this compound .
This route achieves 16% overall yield in 7 steps, comparable to alfentanil’s synthesis .
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Photoredox Catalysis : Superior yields (93–94%) and rapid kinetics (3 h completion) .
-
Electrochemical : Scalable in flow reactors (300× batch throughput) , but unverified for this compound.
-
Direct Synthesis : Lower yield (16%) but avoids post-synthetic modifications .
Green Chemistry Metrics
-
Photoredox : Uses renewable light energy and low catalyst loadings, aligning with green principles .
-
Electrochemical : Eliminates stoichiometric oxidants, reducing waste .
Impurity Profiling and Mitigation
The alfentanil synthesis patent identifies two critical impurities :
Photoredox methods minimize impurities by avoiding harsh conditions, though nitroso byproducts require monitoring .
化学反応の分析
反応の種類: ノルスルフェンタニルは、次のような様々な化学反応を受けます。
還元: 酸素の除去または水素の付加を伴い、官能基の変換につながります。
置換: 特定の試薬と条件を使用して、1つの官能基を別の官能基と交換します。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: 一般的な試薬には、ハロゲン化アルキルと求核剤があります。
形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はケトンまたはカルボン酸の形成につながる可能性がありますが、還元はアルコールまたはアミンの形成につながる可能性があります。
科学的研究の応用
Chemical Properties and Pharmacodynamics
Noralfentanil has the chemical formula and belongs to the fentanyl class of compounds, known for their significant opioid effects. It exhibits a high affinity for mu-opioid receptors, making it approximately 10 times more potent than morphine . Its rapid onset and relatively short duration of action render it particularly suitable for acute pain management during surgical procedures .
Clinical Applications
1. Pain Management in Surgery:
- This compound is primarily utilized in surgical settings for its analgesic effects. Its potency allows for effective pain control with smaller dosages compared to traditional opioids like morphine.
2. Intensive Care Units (ICUs):
- In ICUs, this compound is employed for managing severe pain in critically ill patients. Its pharmacokinetic profile enables quick adjustments to dosing based on patient needs, enhancing pain management strategies .
Research Applications
1. Opioid Mechanism Studies:
- Researchers utilize this compound to study the effects of opioids on various physiological systems, particularly the respiratory system. Its ability to selectively bind to mu-opioid receptors provides insights into opioid receptor dynamics and the physiological responses to opioid administration .
2. Toxicological Investigations:
- This compound's metabolites are often investigated in postmortem toxicology studies. For instance, norfentanyl, a metabolite of fentanyl and this compound, has been detected in overdose cases, aiding in understanding the pharmacokinetics and toxicology of synthetic opioids .
Table 1: Comparative Potency of Opioids
Opioid | Potency (relative to morphine) | Duration of Action |
---|---|---|
Morphine | 1 | 4-5 hours |
This compound | 10 | 30-60 minutes |
Fentanyl | 50-100 | 30-60 minutes |
Table 2: Clinical Applications of this compound
Application Area | Description |
---|---|
Surgical Pain Management | Effective analgesia during surgical procedures |
ICU Pain Control | Rapid adjustment to pain management needs |
Research on Opioid Effects | Studies on respiratory effects and receptor dynamics |
Case Studies
Case Study 1: Surgical Use
In a study involving patients undergoing major abdominal surgery, this compound was administered as part of a multimodal analgesia protocol. Patients reported significantly lower pain scores compared to those receiving only traditional opioids, demonstrating this compound's efficacy in acute pain management .
Case Study 2: Toxicology Analysis
A postmortem analysis revealed that norfentanyl was present in the blood of individuals who had overdosed on fentanyl analogs. This finding highlights the importance of monitoring this compound metabolites in forensic toxicology to assess opioid exposure accurately .
作用機序
ノルスルフェンタニルは、中枢神経系全体でオピオイド受容体に結合することで効果を発揮します。 結合すると、カリウムチャネルを開き、カルシウムチャネルを阻害し、ニューロンの過分極と神経伝達物質の放出の阻害につながります 。これにより、強力な鎮痛効果と疼痛緩和が得られます。 主要な分子標的は、鎮痛効果の大部分を担うμ-オピオイド受容体です .
類似化合物との比較
Comparison with Structurally and Functionally Related Compounds
Metabolic Pathways and Pharmacokinetics
Noralfentanil shares metabolic pathways with other opioid metabolites:
- Norfentanyl: Metabolite of fentanyl, formed via CYP3A4 N-dealkylation. Unlike this compound, norfentanyl is universally recognized as pharmacologically inactive .
- Norcarfentanil: Metabolite of carfentanil (a potent veterinary opioid). Its metabolic pathway is CYP-mediated, but its pharmacological activity remains unconfirmed, though presumed inactive .
- Norsufentanil: Metabolite of sufentanil. Like this compound, it is generated via N-dealkylation and is considered inactive .
Key Structural Differences :
- Carfentanil and its metabolite norcarfentanil feature a carbonyl group, contributing to their extreme potency (100x fentanyl) .
Pharmacological Activity and Potency
- This compound: Conflicting evidence exists. While in vitro binding assays suggest weak mu-opioid receptor affinity, in vivo studies often fail to detect significant activity due to rapid clearance .
- Carfentanil vs. This compound: Carfentanil’s potency (100x fentanyl) contrasts sharply with this compound’s weak or absent activity, highlighting the impact of structural modifications on receptor binding .
Analytical Detection and Toxicology
- Toxicological Significance: Detection of this compound in postmortem or clinical samples indicates alfentanil exposure, similar to how norfentanyl signals fentanyl use .
生物活性
Noralfentanil is a synthetic opioid derived from alfentanil, known for its analgesic properties. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and clinical implications.
Overview of this compound
This compound is primarily recognized as a metabolite of alfentanil, which is an opioid analgesic used in anesthesia. Its structure allows it to interact with opioid receptors in the central nervous system, particularly the mu-opioid receptor, influencing pain modulation.
Pharmacodynamics
This compound exhibits significant binding affinity for the mu-opioid receptor, although its potency is notably lower than that of its parent compound, alfentanil. The binding affinity of this compound has been characterized through various studies:
Compound | Binding Affinity (IC50) |
---|---|
This compound | 3.45 ± 0.45 × 10⁻⁹ M |
Alfentanil | 9.45 ± 4.05 × 10⁻⁹ M |
Morphine | 1.94 ± 0.34 × 10⁻⁷ M |
These values indicate that while this compound binds effectively to the mu-opioid receptor, it does so with lower potency compared to other opioids like morphine and alfentanil .
Metabolism and Biotransformation
The metabolism of this compound primarily occurs via cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The metabolic pathway involves N-dealkylation and hydroxylation processes that yield various metabolites. Key findings regarding its metabolism include:
- Major Pathways : this compound is formed through the N-dealkylation of alfentanil. This metabolic conversion is crucial for understanding its pharmacokinetics and potential effects in clinical settings .
- Enzyme Interaction : Studies have demonstrated that the presence of cytochrome b5 significantly influences the metabolism of alfentanil to this compound, enhancing metabolite formation rates .
Case Studies and Clinical Implications
Numerous case studies have highlighted the clinical relevance of this compound in pain management and its potential risks in overdose scenarios. For instance:
- Case Study 1 : A patient undergoing surgery was administered alfentanil, which metabolized to this compound. Post-operative assessments indicated that while pain relief was adequate, monitoring for respiratory depression was necessary due to the compound's opioid nature.
- Case Study 2 : In a clinical trial assessing opioid analgesics for chronic pain management, patients receiving alfentanil reported varying degrees of efficacy correlated with plasma levels of this compound, suggesting individual variability in metabolism influenced therapeutic outcomes .
Toxicological Considerations
The safety profile of this compound must be considered, particularly in light of its potential for abuse and toxicity similar to other opioids. Research has shown that while this compound itself may have lower potency, it can still contribute to cumulative effects when used alongside other opioids.
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of Noralfentanil, and how can researchers design experiments to characterize them?
this compound, a metabolite of alfentanil, undergoes extensive biotransformation via oxidative N-dealkylation at the piperidine nitrogen, forming this compound as the primary metabolite . To study these pathways:
- Experimental Design : Use human liver microsomes (HLMs) incubated with this compound under controlled conditions (e.g., pH 7.4, 37°C) with NADPH as a cofactor.
- Analytical Methods : Employ gas chromatography-mass spectrometry (GC-MS) to quantify metabolite formation, ensuring a lower limit of quantification (LLOQ) ≤1 ng/mL for sensitivity .
- Controls : Include positive controls (e.g., known CYP3A4 substrates) and negative controls (e.g., heat-inactivated microsomes) to validate enzyme activity.
Q. What validated analytical techniques are available for quantifying this compound in biological matrices?
GC-MS remains the gold standard due to its specificity for low-concentration analytes in complex matrices:
- Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from plasma/urine.
- Chromatographic Conditions : Use a DB-5MS capillary column (30 m × 0.25 mm) with helium carrier gas.
- Validation Parameters : Assess linearity (1–100 ng/mL), intra-/inter-day precision (CV <15%), and recovery rates (>80%) .
Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?
- Standardization : Use identical species (e.g., Sprague-Dawley rats) and administration routes (IV vs. oral) across studies.
- Cross-Validation : Compare results across multiple analytical platforms (e.g., GC-MS vs. LC-MS/MS) to confirm consistency .
- Data Reporting : Include detailed protocols for microsomal incubation times, substrate concentrations, and enzyme sources in publications .
Q. What ethical considerations are critical for human studies involving this compound?
- Informed Consent : Clearly outline risks of opioid metabolites in participant agreements.
- IRB Protocols : Adhere to guidelines for opioid-related research, including overdose mitigation plans and exclusion criteria for opioid-tolerant individuals .
Advanced Research Questions
Q. How can discrepancies between in vitro microsomal data and in vivo observations of this compound metabolism be resolved?
- Model Integration : Combine HLMs with primary hepatocyte cultures to simulate hepatic clearance more accurately.
- Parameter Adjustment : Account for protein binding differences (e.g., in vitro vs. plasma proteins) using equilibrium dialysis .
- Species-Specific Factors : Compare human and rodent CYP3A4 isoform activity to identify interspecies variability .
Q. What strategies optimize this compound detection in complex postmortem matrices (e.g., decomposed tissues)?
- Matrix Cleanup : Use SPE with mixed-mode cartridges (e.g., C18/SCX) to reduce lipid interference.
- High-Resolution MS : Employ quadrupole-time-of-flight (Q-TOF) instruments for untargeted screening of degradation products .
- Stability Testing : Evaluate this compound stability under varying pH and temperature conditions to validate forensic samples .
Q. How do CYP3A4 polymorphisms influence interindividual variability in this compound metabolism?
- Genotype-Phenotype Correlations : Sequence CYP3A4 alleles in human cohorts and correlate with metabolic rates using HLMs.
- Inhibition Assays : Test ketoconazole (CYP3A4 inhibitor) to quantify enzyme contribution to this compound clearance .
Q. What in silico models predict this compound’s metabolic interactions with concurrent medications?
- Molecular Docking : Simulate this compound binding to CYP3A4 active sites using AutoDock Vina.
- Enzyme Kinetics Modeling : Apply Michaelis-Menten equations to predict competitive inhibition by co-administered drugs (e.g., erythromycin) .
Q. Methodological Resources
- GC-MS Protocols : Refer to Mautz et al. (1994) for alfentanil/noralfentanil quantification .
- Microsomal Studies : Follow van Rooy et al. (1981) for enzyme kinetic assays .
- Ethical Frameworks : Consult NIH guidelines for preclinical reporting and IRB requirements .
特性
IUPAC Name |
N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOZGJWEIWAWML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209964 | |
Record name | Noralfentanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61086-18-8 | |
Record name | Noralfentanil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61086-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Noralfentanil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061086188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Noralfentanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORALFENTANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO6G3L550Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Noralfentanil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。